Azido-PEG35 amine
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Overview
Description
Azido-PEG35 amine is a monodisperse, aqueous soluble PEG linker consisting of an azide group and an amine group . The azide group is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The amine group is reactive with carboxylic acids, activated NHS ester .
Synthesis Analysis
Azido-PEG35 amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of Azido-PEG35 amine is C72H146N4O35 . Its molecular weight is 1627.9 g/mol . The InChI string and the canonical SMILES for Azido-PEG35 amine are also available .Chemical Reactions Analysis
Azido-PEG35 amine can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG35 amine is a PEG derivative containing an azide group and an amine group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Mechanism of Action
Target of Action
Azido-PEG35-amine, also known as Azido-PEG35 amine, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of Azido-PEG35-amine are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
Azido-PEG35-amine operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by Azido-PEG35-amine are primarily related to the ubiquitin-proteasome system . By binding to both an E3 ubiquitin ligase and a target protein, PROTACs like Azido-PEG35-amine can induce the degradation of the target protein . This can have downstream effects on any biochemical pathways in which the target protein is involved.
Pharmacokinetics
As a peg-based compound, it is likely to have good solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of Azido-PEG35-amine’s action is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, it can induce the degradation of specific proteins, potentially altering cellular processes in which these proteins play a role .
Action Environment
The action environment of Azido-PEG35-amine can influence its efficacy and stability. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the hydrophilic PEG spacer in Azido-PEG35-amine increases its solubility in aqueous media , which could potentially influence its action in different biological environments.
Safety and Hazards
In case of skin contact with Azido-PEG35 amine, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . If inhaled, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . If ingested, seek medical attention .
Future Directions
Azido-PEG35 amine is a promising compound in the field of drug delivery due to its ability to form stable linkages via Click Chemistry . Its use in the synthesis of PROTACs and its potential in the functionalization of nanoparticles and nanostructured surfaces suggest that it may have significant applications in the development of targeted therapies and in the field of nanomedicine.
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H146N4O35/c73-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-75-76-74/h1-73H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQQBVVZWHNZSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H146N4O35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1627.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG35-amine |
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